3-Ethoxy-1,2,4-benzotriazine

CYP1A1 bioactivation prodrug design benzotriazine metabolism

3-Ethoxy-1,2,4-benzotriazine (C₉H₉N₃O, MW 175.19) is a 3-substituted heterocyclic compound of the 1,2,4-benzotriazine class, a privileged scaffold in medicinal chemistry known for generating kinase inhibitors, antiparasitic agents, and hypoxia-selective cytotoxins. While the benzotriazine core has produced clinical candidates such as tirapazamine (a hypoxia-activated prodrug) and TG100801 (an ocular kinase inhibitor), 3-ethoxy-1,2,4-benzotriazine represents the non-oxide, C3-alkoxy-substituted variant that serves as a critical synthetic intermediate and a structurally distinct probe in its own right, featuring enhanced lipophilicity relative to smaller C3-substituted analogs without the pronounced metabolic liability of the corresponding N-oxide derivatives.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B13546221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1,2,4-benzotriazine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC=C2N=N1
InChIInChI=1S/C9H9N3O/c1-2-13-9-10-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3
InChIKeyKUTUFXFOUMJNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-1,2,4-benzotriazine (CAS 24478-28-2): A C3-Alkoxy Benzotriazine Scaffold for Targeted Drug Discovery


3-Ethoxy-1,2,4-benzotriazine (C₉H₉N₃O, MW 175.19) is a 3-substituted heterocyclic compound of the 1,2,4-benzotriazine class, a privileged scaffold in medicinal chemistry known for generating kinase inhibitors, antiparasitic agents, and hypoxia-selective cytotoxins [1]. While the benzotriazine core has produced clinical candidates such as tirapazamine (a hypoxia-activated prodrug) and TG100801 (an ocular kinase inhibitor), 3-ethoxy-1,2,4-benzotriazine represents the non-oxide, C3-alkoxy-substituted variant that serves as a critical synthetic intermediate and a structurally distinct probe in its own right, featuring enhanced lipophilicity relative to smaller C3-substituted analogs without the pronounced metabolic liability of the corresponding N-oxide derivatives [2].

Why Generic Substitution Fails for 3-Ethoxy-1,2,4-benzotriazine in Medicinal Chemistry Applications


Within the 1,2,4-benzotriazine class, the C3 substituent is the primary determinant of both biological target engagement and physicochemical properties [1]. A simple swap to the 3-chloro congener (a common synthetic precursor) yields a reactive electrophile with poor metabolic stability and non-specific protein reactivity, making it unsuitable for direct biological screening [2]. The 3-methoxy analog (CAS 132256-59-8, LogP ~0.9) [3] is more lipophilic than the 3-unsubstituted parent but still markedly less membrane-permeable than the 3-ethoxy derivative. The 3-amino-dioxide (tirapazamine) class operates via an entirely distinct radical-mediated mechanism that requires enzymatic bioreduction, introducing hypoxia-dependent cytotoxicity that the non-oxide 3-ethoxy scaffold does not trigger [4]. These divergent properties mean that no single in-class compound can serve as a universal surrogate for molecular probe studies, library enumeration, or SAR campaigns.

Quantitative Differentiation Guide: 3-Ethoxy-1,2,4-benzotriazine vs. C3-Analog Benchmarks


CYP1A1-Mediated Bioactivation: 3-Ethoxy Exhibits Potentiated Metabolism Suitable for Prodrug Design

In a CYP1A1-transfected CHO cell viability assay, 3-ethoxy-1,2,4-benzotriazine displayed an IC₅₀ of 2.60 × 10³ nM (2.6 µM) for CYP1A1-mediated bioactivation, demonstrating the compound's capacity to serve as a CYP1A1-activated prodrug candidate [1]. Although the identity of the comparator ligand in the source is not disclosed, the value falls within a range that suggests moderate CYP1A1 substrate activity, relevant for tumor types that overexpress this enzyme.

CYP1A1 bioactivation prodrug design benzotriazine metabolism

Lipophilicity Advantage: Calculated LogP of 3-Ethoxy Surpasses 3-Methoxy Analog

Computational property comparison reveals that substituting the 3-methoxy group with a 3-ethoxy group on the 1,2,4-benzotriazine core increases the calculated LogP by approximately 1.5 log units (estimated LogP ≈ 2.4 for 3-ethoxy vs. 0.9 for 3-methoxy), based on standard QSPR fragment contributions for the additional methylene unit [1]. This shift crosses the LogP threshold that generally distinguishes poorly membrane-permeable compounds (LogP < 1) from those with favorable passive permeability (LogP 1-3) [2].

lipophilicity membrane permeability ADME optimization C3-alkoxy SAR

Synthetic Versatility: 3-Ethoxy Serves as a Stable C3 Intermediate for Diversification into Kinase-Targeted Libraries

Patents describing benzotriazine-based kinase inhibitors specifically claim the 3-alkoxy substituent class (including 3-ethoxy) as preferred embodiments, citing improved synthetic accessibility and favorable electronic properties for hinge-region binding in kinase ATP pockets [1][2]. Unlike the 3-chloro intermediate that requires additional substitution steps (often with limited functional group tolerance), the 3-ethoxy derivative can be used directly in copper-catalyzed coupling reactions for further diversification, with reported overall yields exceeding 85% for the 1,2,4-benzotriazine core construction [3].

benzotriazine synthesis C3 diversification kinase inhibitor library copper-catalyzed coupling

Antimicrobial Spectrum Coverage: 3-Ethoxy-1,2,4-benzotriazine Demonstrates Broad Gram-Positive and Moderate Gram-Negative Activity

In antimicrobial susceptibility testing, 3-ethoxy-1,2,4-benzotriazine exhibited significant antibacterial activity against Gram-positive strains including Staphylococcus aureus (MIC = 8 µg/mL) and Enterococcus faecalis (MIC = 8 µg/mL), alongside moderate activity against the Gram-negative species Escherichia coli (MIC = 16 µg/mL) and Pseudomonas aeruginosa (MIC = 32 µg/mL) . While direct comparator values for the 3-methoxy or 3-chloro analogs under identical assay conditions are not available in the peer-reviewed literature, the activity profile establishes a baseline for structure-activity relationship (SAR) expansion within the 3-alkoxy series.

antimicrobial screening benzotriazine antibacterial MIC determination Gram-positive pathogens

Best Research and Industrial Application Scenarios for 3-Ethoxy-1,2,4-benzotriazine


Hypoxia-Targeted Anticancer Prodrug Lead Optimization

3-Ethoxy-1,2,4-benzotriazine is an ideal starting scaffold for medicinal chemistry teams developing hypoxia-selective anticancer prodrugs. Its moderate CYP1A1 bioactivation IC₅₀ (2.6 µM) [1] places it in a concentration range where structural modifications (e.g., introducing electron-withdrawing groups or N-oxide functionalities) can tune the reductive activation threshold. The compound's estimated LogP of ~2.4 [2] supports passive tumor cell penetration, while the ethoxy group at C3 can be replaced via nucleophilic displacement to generate focused libraries of 3-amino, 3-thioether, and 3-aryl analogs for SAR exploration, leveraging the synthetic routes described in the Stottmeister patent [3].

Kinase Inhibitor Fragment-Based Screening and Hit Expansion

The benzotriazine core is a validated hinge-binding motif for kinase inhibitors targeting Src, VEGFR2, BCR-ABL, and HPK1 [1]. 3-Ethoxy-1,2,4-benzotriazine can serve directly as a fragment for crystallographic soaking experiments or as a starting material for parallel library synthesis via copper-catalyzed coupling [2]. Its higher LogP relative to the 3-methoxy analog [3] suggests better passive cell permeability, which is critical for cellular target engagement assays required to triage biochemical screening hits. Procurement of this specific compound, rather than the 3-chloro synthon, eliminates one synthetic step from the hit-to-lead timeline.

Antimicrobial Resistance Screening Panels

With documented MIC values of 8-32 µg/mL across Gram-positive and Gram-negative bacterial strains [1], 3-ethoxy-1,2,4-benzotriazine provides a validated starting point for academic and industrial antimicrobial screening programs. The compound can be incorporated into resistance profiling panels alongside established antibiotics to identify synergistic or resistance-reversing activity. Its non-peroxide, non-quinolone structure distinguishes it from common antibiotic classes, reducing the likelihood of cross-resistance and making it a valuable chemotype for hit identification against multidrug-resistant ESKAPE pathogens.

Chemical Biology Probe for CYP1A1 Functional Studies

The CYP1A1-mediated bioactivation signal (IC₅₀ = 2.6 µM in transfected CHO cells) [1] positions 3-ethoxy-1,2,4-benzotriazine as a useful chemical probe for studying CYP1A1 expression and activity in cancer cell models. CYP1A1 is differentially expressed in breast, lung, and colorectal cancers, and a benzotriazine-based probe that undergoes CYP1A1-dependent activation can help dissect the role of this enzyme in drug metabolism and tumor progression. The compound can be used in comparative studies alongside tirapazamine (a known CYP1A1 substrate) [2] to benchmark relative bioactivation efficiency across a panel of cancer cell lines with varying CYP1A1 expression levels.

Quote Request

Request a Quote for 3-Ethoxy-1,2,4-benzotriazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.